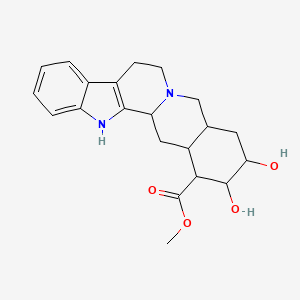
Methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Beta-hydroxy-3-epi-alpha-yohimbine is an organic compound belonging to the class of yohimbine alkaloids. It is a derivative of yohimbine, primarily found in the plant Rauvolfia vomitoria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves several steps, starting from yohimbine. The key steps include hydroxylation and epimerization. The hydroxylation process introduces a hydroxyl group at the 18th position, while epimerization changes the configuration at the 3rd position. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 18-Beta-hydroxy-3-epi-alpha-yohimbine is not extensively documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 18-keto-3-epi-alpha-yohimbine.
Reduction: Formation of 18-deoxy-3-epi-alpha-yohimbine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
18-Beta-hydroxy-3-epi-alpha-yohimbine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of yohimbine derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with adrenergic receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions such as erectile dysfunction and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves its interaction with adrenergic receptors. Unlike yohimbine, which primarily targets alpha-2 adrenergic receptors, 18-Beta-hydroxy-3-epi-alpha-yohimbine has a lower affinity for these receptors. This difference in receptor interaction may result in distinct pharmacological effects. The compound’s action on peripheral blood vessels and its potential to influence neurotransmitter release are areas of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another yohimbine derivative with similar pharmacological properties.
Corynanthine: A diastereoisomer of yohimbine with different receptor affinities
Uniqueness
18-Beta-hydroxy-3-epi-alpha-yohimbine is unique due to its specific stereochemistry and hydroxylation at the 18th position. These structural differences result in distinct biological activities and potential therapeutic applications compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZFQGCDSDHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
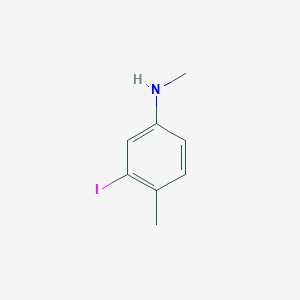



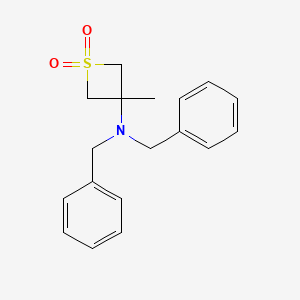
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
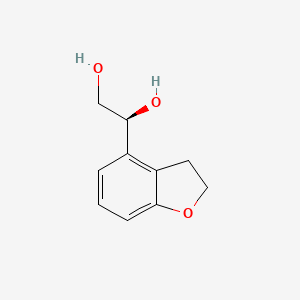


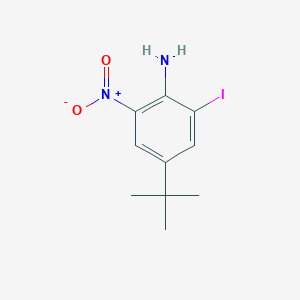
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

